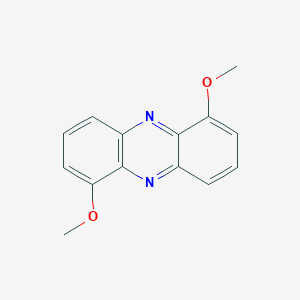

1,6-Dimethoxyphenazine

Vue d'ensemble

Description

1,6-Dimethoxyphenazine is a metabolite of Streptomyces luteoreticuli . It is a member of the class of phenazines that is phenazine substituted by methoxy groups at positions 1 and 6 . It is a weakly active antibacterial metabolite with activity against mycobacteria .

Synthesis Analysis

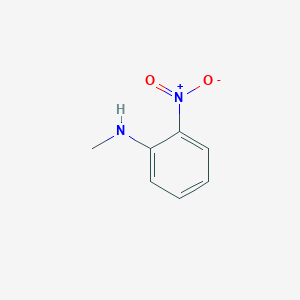

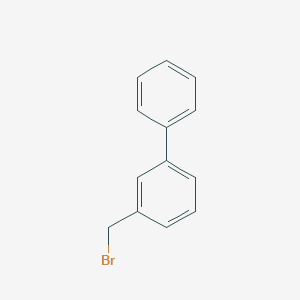

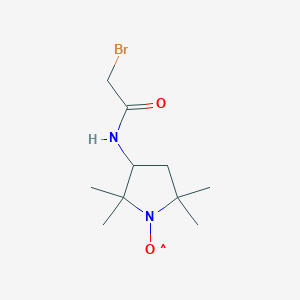

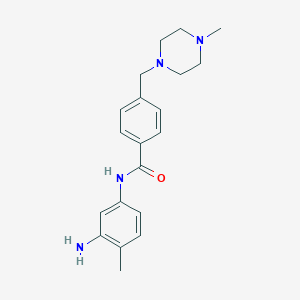

The synthesis of 1,6-Dimethoxyphenazine was initiated with a double palladium-catalyzed Buchwald–Hartwig C-N cross-coupling of 2-bromo-3-methoxyaniline to generate 1,6-dimethoxyphenazine at a 79% yield on a one-gram scale .

Molecular Structure Analysis

The molecular weight of 1,6-Dimethoxyphenazine is 240.26. The molecular formula is C14H12N2O2 . The SMILES representation is COC1=CC=CC2=C1N=C3C=CC=C(C3=N2)OC .

Physical And Chemical Properties Analysis

1,6-Dimethoxyphenazine is a solid substance . It is soluble in DMF, DMSO, Ethanol, and Methanol, but has poor solubility in water .

Applications De Recherche Scientifique

Application 1: Cocultivation of Streptomyces Species

- Summary of the Application: The compound 1,6-Dimethoxyphenazine was isolated from the cocultivation of Streptomyces species. This process was used to explore the isolation of novel secondary metabolites .

- Methods of Application or Experimental Procedures: The Streptomyces species were isolated from the same soil and cocultivated in combinations. The organic extracts exhibiting similar TLC patterns were pooled and concentrated to obtain the crude organic extract, which was subjected to silica gel column chromatography .

- Results or Outcomes: The cocultivation of Streptomyces species resulted in the isolation of a novel vicinal diepoxide of alloaureothin along with three carboxamides, 4-aminobenzoic acid, and 1,6-dimethoxyphenazine .

Application 2: Inhibition of Adipogenesis

- Summary of the Application: 1,6-Dimethoxyphenazine was found to inhibit adipogenesis and the accumulation of lipid droplets during the differentiation of 3T3-L1 cells .

- Methods of Application or Experimental Procedures: The compound was isolated from Streptomyces sp. NIIST-D31 strain along with other compounds. The effect of the compound on PPAR-γ expression was evaluated .

- Results or Outcomes: The compound was found to inhibit adipogenesis and the accumulation of lipid droplets during the differentiation of 3T3-L1 cells .

Application 3: Total Synthesis and Drug Discovery

- Summary of the Application: Pyrazine and phenazine heterocycles, including 1,6-Dimethoxyphenazine, are platforms for total synthesis and drug discovery. They demonstrate biological activities relevant to the treatment of disease .

- Methods of Application or Experimental Procedures: The synthesis of iodinin was initiated with a double palladium-catalyzed Buchwald–Hartwig C-N cross-coupling of 2-bromo-3-methoxyaniline to generate 1,6-dimethoxyphenazine .

- Results or Outcomes: The compound was successfully synthesized and is being used in drug discovery efforts .

Application 4: Metabolite of Streptomyces luteoreticuli

- Summary of the Application: 1,6-Dimethoxyphenazine is a metabolite of Streptomyces luteoreticuli .

- Methods of Application or Experimental Procedures: The compound was isolated from Streptomyces luteoreticuli .

- Results or Outcomes: The isolation of 1,6-Dimethoxyphenazine from Streptomyces luteoreticuli was successful .

Application 5: Total Synthesis and Drug Discovery

- Summary of the Application: Pyrazine and phenazine heterocycles, including 1,6-Dimethoxyphenazine, are platforms for total synthesis and drug discovery. They demonstrate biological activities relevant to the treatment of disease .

- Methods of Application or Experimental Procedures: The synthesis of iodinin was initiated with a double palladium-catalyzed Buchwald–Hartwig C-N cross-coupling of 2-bromo-3-methoxyaniline to generate 1,6-dimethoxyphenazine .

- Results or Outcomes: The compound was successfully synthesized and is being used in drug discovery efforts .

Application 6: Phenazine Biosynthesis in Pseudomonas chlororaphis

- Summary of the Application: 1,6-Dimethoxyphenazine is involved in the phenazine biosynthesis in Pseudomonas chlororaphis .

- Methods of Application or Experimental Procedures: The compound was identified as a part of the phenazine biosynthesis process in Pseudomonas chlororaphis .

- Results or Outcomes: The presence of 1,6-Dimethoxyphenazine in the phenazine biosynthesis process of Pseudomonas chlororaphis was confirmed .

Orientations Futures

Phenazine compounds, including 1,6-Dimethoxyphenazine, demonstrate biological activities relevant to the treatment of disease . They have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery . These incredible heterocycles offer promise in medicine .

Propriétés

IUPAC Name |

1,6-dimethoxyphenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-17-11-7-3-5-9-13(11)15-10-6-4-8-12(18-2)14(10)16-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNYAHCOEPIPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C3C=CC=C(C3=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347071 | |

| Record name | 1,6-Dimethoxyphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Dimethoxyphenazine | |

CAS RN |

13398-79-3 | |

| Record name | 1,6-Dimethoxyphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

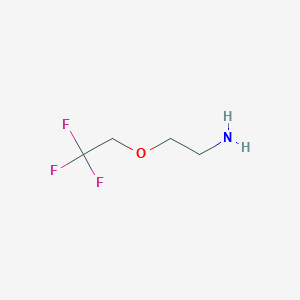

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.